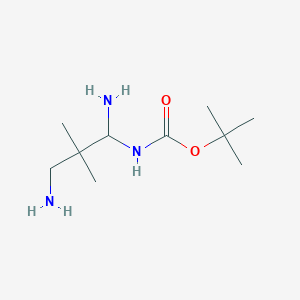![molecular formula C24H27NO B12449646 N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-(tricyclo[3311~3,7~]dec-1-yl)benzamide is a synthetic organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base.
Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the benzamide ring with a 4-methylphenyl group, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles or electrophiles, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-methylphenyl)-4-(tricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzoate: Similar structure with a benzoate ester group.
Uniqueness
N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide is unique due to its specific tricyclic structure and the presence of both a benzamide and a 4-methylphenyl group. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H27NO |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
4-(1-adamantyl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C24H27NO/c1-16-2-8-22(9-3-16)25-23(26)20-4-6-21(7-5-20)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-9,17-19H,10-15H2,1H3,(H,25,26) |
Clé InChI |
NOCWDIAUSVWKRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)

![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
![7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449602.png)

![2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B12449608.png)

![5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449613.png)
![2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12449616.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)
![Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-](/img/structure/B12449631.png)
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12449637.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
